Decamethylpentasiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

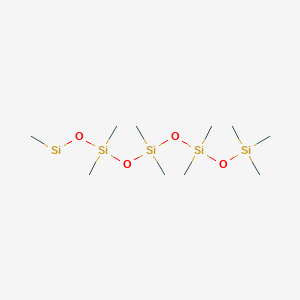

Structure

2D Structure

Properties

Molecular Formula |

C10H30O4Si5 |

|---|---|

Molecular Weight |

354.77 g/mol |

InChI |

InChI=1S/C10H30O4Si5/c1-15-11-17(5,6)13-19(9,10)14-18(7,8)12-16(2,3)4/h1-10H3 |

InChI Key |

LDWCWRUTFBOGTJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Decamethylpentasiloxane from Dimethyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decamethylpentasiloxane (D5), a versatile organosilicon compound, from the precursor dimethyldichlorosilane. The synthesis primarily involves the hydrolysis and subsequent condensation of dimethyldichlorosilane, a process that yields a mixture of cyclic and linear siloxanes. This document details the underlying chemistry, experimental protocols, and quantitative data to facilitate a thorough understanding of the manufacturing process.

Introduction to this compound (D5)

This compound, a colorless and odorless liquid with the chemical formula [(CH₃)₂SiO]₅, is a prominent member of the cyclic volatile methylsiloxane (cVMS) family.[1] Due to its unique physicochemical properties, including low viscosity, high volatility, and excellent emollient characteristics, D5 finds extensive applications in various industries. It is a key ingredient in personal care products such as hair conditioners and antiperspirants, and it is also utilized as a specialty solvent, for instance, in dry cleaning.[2]

The Synthetic Pathway: From Monomer to Cyclic Pentamer

The commercial synthesis of this compound is a multi-step process that begins with the hydrolysis of dimethyldichlorosilane.[2] This initial reaction is highly reactive and results in the formation of silanol (B1196071) intermediates, which are unstable and readily undergo condensation to form a mixture of linear and cyclic polydimethylsiloxanes.[3] The subsequent steps involve the separation and enrichment of the desired cyclic pentamer, D5.

The overall process can be visualized through the following workflow:

Experimental Protocols

While specific industrial processes are proprietary, the following protocols are based on established chemical principles and published experimental data, providing a robust framework for laboratory-scale synthesis.

Hydrolysis of Dimethyldichlorosilane

The hydrolysis of dimethyldichlorosilane is a vigorous reaction that must be carefully controlled. The reaction produces hydrochloric acid as a byproduct.[4]

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Deionized water

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Concentrated Hydrochloric Acid (optional, for pressurized hydrolysis)[4]

Procedure:

-

In a well-ventilated fume hood, a solution of dimethyldichlorosilane in an inert organic solvent like dichloromethane is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

-

Deionized water is added dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained, for example, between -30°C and 0°C to control the reaction rate.[5]

-

Alternatively, for pressurized hydrolysis, dimethyldichlorosilane can be reacted with a mixture of concentrated hydrochloric acid and water at a controlled temperature (e.g., 10-60°C) and pressure (e.g., 0-0.3 MPa).[4]

-

After the addition of water is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

-

The organic layer containing the mixture of siloxanes is separated from the aqueous hydrochloric acid layer. The organic layer is then washed with water to remove residual acid and dried over an anhydrous drying agent (e.g., sodium sulfate).

Isolation and Purification of this compound

The crude product from the hydrolysis step is a mixture of various cyclic and linear siloxanes. Fractional distillation is a common method to separate the more volatile cyclic siloxanes from the linear polymers.[2]

Procedure:

-

The dried organic solution from the hydrolysis step is subjected to fractional distillation under reduced pressure.

-

Fractions are collected based on their boiling points. The lower boiling point fractions will be enriched in the smaller cyclic siloxanes (D3, D4, D5).

Equilibration for Enhanced D5 Yield

To maximize the yield of this compound, the mixture of cyclic siloxanes can be subjected to an equilibration process. This involves treating the mixture with a strong base, such as potassium hydroxide (B78521) (KOH), which catalyzes the ring-opening and ring-closing reactions, leading to a thermodynamic distribution of cyclic siloxanes.[2]

Procedure:

-

The distilled fraction containing the cyclic siloxanes is heated in the presence of a catalytic amount of a strong base (e.g., KOH).

-

The mixture is stirred at an elevated temperature for a specified period to allow the equilibration to reach completion.

-

After equilibration, the catalyst is neutralized or removed.

-

The final product is then purified by fractional distillation to isolate this compound of high purity.

Quantitative Data

The composition of the product mixture from the hydrolysis of dimethyldichlorosilane is highly dependent on the reaction conditions. The following table summarizes some reported yields of cyclic siloxanes under specific experimental conditions.

| Cyclic Siloxane | Formula | Yield (%) | Reference |

| Hexamethylcyclotrisiloxane (D3) | [(CH₃)₂SiO]₃ | 51.3 | [6] |

| Octamethylcyclotetrasiloxane (D4) | [(CH₃)₂SiO]₄ | 29.2 | [6] |

| Decamethylcyclopentasiloxane (D5) | [(CH₃)₂SiO]₅ | 8.0 | [6] |

Note: The yields are from a specific electrostatic spray-based synthesis method and may not be representative of all hydrolysis procedures.

The physical and chemical properties of the final product, this compound, are well-characterized and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [7] |

| Molecular Weight | 370.77 g/mol | [7] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 210 °C | [2] |

| Melting Point | -47 °C | [2] |

| Density | 0.958 g/cm³ | [2] |

| Purity (GC) | >99% (commercially available) | [7] |

Characterization

The purity and structure of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying the different siloxanes in the reaction mixture and for determining the purity of the final product.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR spectroscopy can be used to confirm the chemical structure of this compound.[9]

Conclusion

The synthesis of this compound from dimethyldichlorosilane is a well-established industrial process. The core of the synthesis lies in the controlled hydrolysis of the dichlorosilane (B8785471) precursor, followed by separation and equilibration to obtain the desired cyclic pentamer. By carefully controlling the reaction parameters, it is possible to optimize the yield and purity of the final product. This guide provides a foundational understanding of the synthesis process, which can be adapted and optimized for specific research and development needs.

References

- 1. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Decamethylcyclopentasiloxane synthesis - chemicalbook [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. doria.fi [doria.fi]

- 9. osti.gov [osti.gov]

A Guide to the Laboratory-Scale Synthesis of High-Purity Decamethylcyclopentasiloxane (D5)

For Researchers, Scientists, and Drug Development Professionals

Decamethylcyclopentasiloxane (B1670010) (D5), a volatile cyclic siloxane, is a critical ingredient in a wide array of applications, from personal care products and cosmetics to advanced drug delivery systems and medical-grade silicones. Its unique properties, including low surface tension, high spreadability, and biocompatibility, make it a valuable component in pharmaceutical formulations. The synthesis of high-purity D5 in a laboratory setting is essential for research and development in these fields, demanding precise control over reaction conditions and rigorous purification methods.

This technical guide provides an in-depth overview of the primary methods for the laboratory-scale synthesis of high-purity D5 siloxane. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathways and experimental workflows.

Core Synthesis Methodologies

The two principal routes for the laboratory-scale synthesis of decamethylcyclopentasiloxane are the hydrolysis of dichlorodimethylsilane (B41323) and the catalytic depolymerization of polysiloxanes.

-

Hydrolysis of Dichlorodimethylsilane: This is the most common and commercially relevant method. It involves the reaction of dichlorodimethylsilane with water, which leads to the formation of a mixture of cyclic and linear siloxanes. Subsequent purification, primarily through fractional distillation, is necessary to isolate high-purity D5. The distribution of the resulting cyclosiloxanes (D3, D4, D5, D6, etc.) can be influenced by reaction conditions such as temperature, pressure, and the presence of catalysts.[1][2][3][4]

-

Catalytic Depolymerization of Polysiloxanes: This method offers a recycling pathway for silicone polymers. Polydimethylsiloxane (B3030410) (PDMS) can be broken down into smaller cyclic siloxanes, including D5, through the use of catalysts such as potassium hydroxide (B78521) (KOH) or fluoride (B91410) salts at elevated temperatures.[1][5][6] This process is essentially a ring-chain equilibration, where the equilibrium can be shifted to favor the formation of volatile cyclics.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of high-purity D5 siloxane.

Protocol 1: Synthesis of D5 via Hydrolysis of Dichlorodimethylsilane

This protocol is based on the general principles of dichlorodimethylsilane hydrolysis and subsequent purification.

Materials:

-

Dichlorodimethylsilane (Si(CH₃)₂Cl₂)

-

Concentrated Hydrochloric Acid (35-60%)[2]

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Sodium Sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Heating mantle

-

Separatory funnel

-

Fractional distillation apparatus with a Vigreux column

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis

Procedure:

-

Hydrolysis:

-

In a three-neck round-bottom flask, place a mixture of concentrated hydrochloric acid and deionized water. The ratio of acid to water can be varied to control the reaction rate.

-

Cool the flask in an ice bath and begin vigorous stirring.

-

Slowly add dichlorodimethylsilane to the flask from the dropping funnel. The reaction is exothermic and produces HCl gas, so proper ventilation is crucial. Maintain the reaction temperature between 10-60°C.[2][4]

-

After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Add an organic solvent (e.g., diethyl ether) to extract the siloxane products. Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer and wash it sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer again with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification by Fractional Distillation:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Concentrate the solution using a rotary evaporator to remove the bulk of the solvent.

-

The resulting crude mixture of cyclic and linear siloxanes is then subjected to fractional distillation.[1]

-

Carefully control the heating rate to ensure a slow and steady distillation.

-

Collect the fraction that distills at the boiling point of D5 (approximately 210°C at atmospheric pressure). The boiling points of other common cyclosiloxanes are D4 (~175°C) and D6 (~245°C), allowing for their separation.

-

-

Purity Analysis:

-

Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity.[7] High-purity D5 should show a single major peak corresponding to its mass-to-charge ratio.

-

Protocol 2: Synthesis of D5 via Catalytic Depolymerization of Polydimethylsiloxane

This protocol describes the general procedure for the depolymerization of PDMS to yield cyclic siloxanes.

Materials:

-

Polydimethylsiloxane (PDMS)

-

Potassium Hydroxide (KOH) or a fluoride salt catalyst (e.g., Tetrabutylammonium fluoride - TBAF)[1][5]

-

High-boiling point inert solvent (optional, for temperature control)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a distillation head

-

Heating mantle

-

Condenser

-

Receiving flask

-

Vacuum source (optional)

Procedure:

-

Depolymerization:

-

Place the polydimethylsiloxane in the round-bottom flask.

-

Add a catalytic amount of potassium hydroxide (typically 0.1-1% by weight).

-

Heat the mixture to a temperature of 120-150°C under stirring.[6]

-

The linear polymer will start to depolymerize into a mixture of volatile cyclic siloxanes.

-

-

Distillation and Purification:

-

The volatile cyclic siloxanes will distill from the reaction mixture.

-

Collect the distillate, which will be a mixture of D3, D4, D5, D6, and other cyclics.

-

The collected mixture can then be further purified by fractional distillation as described in Protocol 1 to isolate high-purity D5.

-

-

Purity Analysis:

-

Analyze the purified D5 fraction using GC-MS to confirm its purity.

-

Quantitative Data

The yield and distribution of cyclic siloxanes from the hydrolysis of dichlorodimethylsilane are highly dependent on the reaction conditions. The following table summarizes representative data on the distribution of cyclosiloxanes obtained under specific experimental conditions.

| Cyclosiloxane | Percentage in Mixture (Example 1) [8] | Percentage in Mixture (Example 2) [8] |

| D4 (Tetramer) | 25.63% | 24.72% |

| D5 (Pentamer) | 40.49% | 44.31% |

| D6 (Hexamer) | 17.57% | 18.39% |

| D7 (Heptamer) | 4.57% | 4.77% |

| D8 (Octamer) | 1.71% | 1.78% |

| D9 (Nonamer) | 0.99% | 1.00% |

| D10 (Decamer) | 0.68% | 0.67% |

Note: The data presented is based on specific experimental conditions described in the cited patent and may vary with changes in reaction parameters.

Visualizations

Synthesis of D5 via Hydrolysis of Dichlorodimethylsilane

Caption: Synthesis pathway of D5 from dichlorodimethylsilane.

Experimental Workflow for D5 Synthesis and Purification

Caption: Experimental workflow for D5 synthesis and purification.

Conclusion

The laboratory-scale synthesis of high-purity decamethylcyclopentasiloxane is a multi-step process that requires careful control of reaction conditions and meticulous purification. The hydrolysis of dichlorodimethylsilane followed by fractional distillation remains the most practical and widely used method. For applications in research, drug development, and pharmaceuticals, achieving high purity is paramount, necessitating the use of precise analytical techniques like GC-MS for verification. The alternative route of catalytic depolymerization of polysiloxanes presents a valuable approach for silicone recycling and can also be adapted for D5 synthesis. By following detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize high-purity D5 for their specific applications.

References

- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 2. CN105061767A - Dimethyl dichlorosilance hydrolysis process and device - Google Patents [patents.google.com]

- 3. CN101817505B - Dimethyl dichlorosilane hydrolysis method for directly producing gaseous hydrogen chloride - Google Patents [patents.google.com]

- 4. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]

- 5. WO2022165305A1 - Fluoride catalyzed polysiloxane depolymerization - Google Patents [patents.google.com]

- 6. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus) | MDPI [mdpi.com]

- 7. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5241097A - Process for the preparation of cyclic siloxane - Google Patents [patents.google.com]

Decamethylcyclopentasiloxane (CAS 541-02-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decamethylcyclopentasiloxane (B1670010) (D5), a cyclic volatile methylsiloxane (cVMS), is a synthetic organosilicon compound with the chemical formula [(CH₃)₂SiO]₅.[1] It is a colorless and odorless liquid characterized by low viscosity and high volatility.[1][2] D5 finds extensive use in a variety of industrial and consumer applications, including as an intermediate in the production of silicone polymers and as an ingredient in personal care products and cosmetics, where it functions as an emollient and solvent.[1][2] This guide provides an in-depth overview of the physicochemical properties, analytical methodologies, toxicological profile, and biological interactions of D5, tailored for a scientific audience.

Physicochemical and Spectral Properties

The fundamental physicochemical and spectral properties of Decamethylcyclopentasiloxane are crucial for its handling, analysis, and understanding its environmental and biological fate.

Physicochemical Data

A summary of the key physicochemical properties of D5 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 541-02-6 | [1] |

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [1][2] |

| Molecular Weight | 370.77 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.958 g/cm³ at 25 °C | [1] |

| Melting Point | -38 °C | [2] |

| Boiling Point | 210 °C | [1][2] |

| Vapor Pressure | 0.2 mmHg at 20 °C | [2] |

| Water Solubility | 1.7 x 10⁻² mg/L at 25 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 8.06 | [2] |

| Flash Point | 73 °C (closed cup) | [2] |

Spectral Data Interpretation

The structural elucidation and quantification of D5 are heavily reliant on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of D5 is characterized by a single, sharp singlet, as all 30 methyl protons are chemically equivalent due to the molecule's symmetry. This peak is typically observed at a chemical shift (δ) of approximately 0.1 ppm relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR : The carbon-13 NMR spectrum also displays a single resonance for the ten equivalent methyl carbons, appearing at a chemical shift of approximately 1.5 ppm.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of D5 exhibits characteristic absorption bands that are indicative of its molecular structure.[4] Key vibrational modes include:

-

Si-O-Si asymmetric stretching : A strong, broad band is observed in the region of 1070-1080 cm⁻¹.[4]

-

CH₃ symmetric and asymmetric stretching : These vibrations appear in the 2900-3000 cm⁻¹ region.

-

Si-CH₃ rocking : A characteristic peak is found around 800 cm⁻¹.[4]

-

CH₃ deformation in Si-CH₃ : A band is present at approximately 1260 cm⁻¹.[5]

-

-

Mass Spectrometry (MS) : Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the identification and quantification of D5. In electron ionization (EI) mode, D5 produces a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 370 is often weak or absent. Prominent fragment ions include those resulting from the loss of methyl groups and cleavage of the siloxane ring. A characteristic fragment ion is observed at m/z 355, corresponding to the loss of a methyl group ([M-15]⁺).[6][7]

Analytical Methodologies

The accurate determination of D5 in various matrices, including environmental samples, biological tissues, and consumer products, is essential for exposure and risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely employed technique for the analysis of D5 due to its high sensitivity and selectivity.[6][7][8][9]

-

Sample Preparation :

-

To 1 mL of serum, add an internal standard (e.g., ¹³C-labeled D5).[6]

-

Perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or a solid-phase extraction (SPE) to isolate the D5.

-

The organic extract is then concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis :

-

Gas Chromatograph (GC) Conditions :

-

Column : A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injector : Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program : A temperature gradient is employed to separate D5 from other matrix components. An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas : Helium is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS) Conditions :

-

-

Quantification :

-

A calibration curve is generated using standards of known D5 concentrations.

-

The concentration of D5 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Toxicological Profile

The toxicological properties of D5 have been extensively studied to assess its potential risks to human health and the environment.

Acute and Chronic Toxicity

D5 exhibits low acute toxicity. The oral LD50 in rats is greater than 5,000 mg/kg, and the dermal LD50 is also low.[4] It is not considered a skin or eye irritant, nor a skin sensitizer.[4]

Sub-chronic and chronic inhalation studies in rats have shown effects on the liver, including increased weight and hepatocellular hypertrophy.[4][10] These liver effects are considered an adaptive response, consistent with D5 acting as a weak "phenobarbital-like" inducer of metabolic enzymes.[10] A two-year inhalation study in rats also reported a slight increase in the incidence of uterine adenocarcinomas at the highest exposure concentration.[10] However, mechanistic studies suggest that this effect is species-specific and not relevant to humans.[4]

Reproductive and Developmental Toxicity

Comprehensive two-generation reproductive toxicity studies in rats exposed to D5 via inhalation did not show any adverse effects on fertility or reproductive performance.[11] No developmental toxicity was observed in appropriately conducted studies.[10]

A summary of a typical two-generation reproductive toxicity study design for D5 is as follows:

-

Animal Model : Sprague-Dawley rats are commonly used.

-

Exposure : Animals are exposed to D5 vapor via whole-body inhalation for several hours a day, typically for a period of at least 70 days prior to mating for the first (F0) generation.[11]

-

Dose Groups : Multiple dose groups, including a control group exposed to filtered air, are used to establish a dose-response relationship.[11]

-

Mating and Gestation : F0 animals are mated to produce the F1 generation. Exposure continues through gestation and lactation, with a brief interruption around parturition.[11]

-

F1 Generation : The F1 offspring are also exposed to D5 for a similar duration before being mated to produce the F2 generation.

-

Endpoints : A wide range of endpoints are evaluated in both the parental (F0 and F1) and offspring (F1 and F2) generations. These include clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and growth.[11] Histopathological examinations of reproductive organs are also performed.[11]

Biological Interactions and Signaling Pathways

Mechanistic studies have indicated that D5 may interact with dopamine (B1211576) signaling pathways, which could explain some of the observed toxicological effects in animal studies.

Interaction with Dopamine Signaling

Research suggests that D5 can interfere with dopamine signal transduction, leading to an alteration in the pituitary's control of the estrous cycle in female rats.[10] This interaction is thought to be a potential mode of action for the observed increase in uterine tumors in long-term rat studies.[10] The proposed mechanism involves D5 acting as a weak dopamine agonist, which can suppress the secretion of prolactin from the pituitary gland.[2]

Prolactin is a hormone that plays a crucial role in regulating the estrous cycle. Reduced prolactin levels can lead to an imbalance in the levels of estrogen and progesterone, with a relative increase in estrogenic stimulation of the uterus.[2] This prolonged estrogenic effect, in a species-specific context, is hypothesized to contribute to the development of uterine tumors.

References

- 1. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scialliconsulting.com [scialliconsulting.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. doria.fi [doria.fi]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Decamethylpentasiloxane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical and chemical properties of pure decamethylpentasiloxane, also known as D5. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile siloxane fluid in their work. All quantitative data is presented in clear, structured tables for straightforward comparison, and detailed methodologies for key experimental protocols are provided.

Physical Properties of this compound

This compound is a colorless and odorless liquid with low viscosity and high volatility.[1] Its physical characteristics make it a valuable ingredient in a wide array of applications, from personal care products to industrial solvents.[1][2]

| Property | Value | Units | Conditions |

| Molecular Weight | 370.77 | g/mol | |

| Boiling Point | 210 | °C | at 760 mmHg[3][4][5] |

| 90 | °C | at 10 mmHg[1][6][7] | |

| Melting Point | -47 to -38 | °C | [3][4][8] |

| Density | 0.958 - 0.9593 | g/cm³ | at 20-25 °C[1][3][4][6] |

| Viscosity | 3.74 - 4.5 | cSt | at 25 °C[3][9] |

| Vapor Pressure | 20.4 - 33.2 | Pa | at 25 °C[3][10] |

| 0.2 - 2 | mmHg | at 25-50 °C[5][11] | |

| Refractive Index | 1.396 - 1.40 | n20/D | at 20 °C[1][6][8] |

| Flash Point | 73 - 76 | °C | Closed Cup[7][12][13][14] |

| Surface Tension | 18.29 - 18.5 | mN/m | at 25-297.15 K[5] |

| Heat of Vaporization | 60 | kJ/mol | [5] |

Chemical Properties of this compound

Chemically, this compound is a stable and relatively inert compound under normal conditions.[1][10] Its chemical behavior is a key factor in its suitability for various sensitive applications.

| Property | Description |

| Solubility | |

| In Water | Immiscible; 17.03 ± 0.72 ppb (23 °C)[1][3][10] |

| In Organic Solvents | Soluble in many organic solvents.[15] |

| Stability | Stable under recommended storage conditions.[5] Incompatible with strong oxidizing agents.[1][10] |

| Hydrolysis | Hydrolysis is slow at neutral pH but increases at lower and higher pH values. The hydrolysis half-life is 315 days at pH 7 and 12 °C.[16] |

| Decomposition | When heated to decomposition, it emits acrid smoke and irritating vapors.[5] |

| Chemical Compatibility | Generally compatible with a wide range of cosmetic and industrial ingredients.[17] |

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Boiling Point Determination (ASTM D1120)

The equilibrium boiling point is determined by heating the liquid in a round-bottom flask connected to a reflux condenser.[6][18][19] A calibrated temperature-measuring device is immersed in the liquid. The liquid is heated to its boiling point, and the temperature at which the liquid and vapor are in equilibrium under atmospheric pressure is recorded as the boiling point.[18][20]

Melting Point Determination (OECD 102)

The melting point, or melting range, is determined by heating a small, solid sample and observing the temperature at which the phase transition from solid to liquid occurs.[21][22] Common methods include the capillary tube method, where the sample is heated in a capillary tube within a controlled temperature bath or metal block, and the temperature range over which melting occurs is recorded.[23]

Density Measurement (ASTM D4052)

The density of this compound is typically measured using a digital density meter.[12][24][25] This method is based on the oscillating U-tube principle.[5][26] A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate at its natural frequency.[26] The density of the sample is directly related to the oscillation frequency and is calculated by the instrument.[5][26]

Viscosity Measurement (ASTM D445)

Kinematic viscosity is determined by measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.[1][4][10][27] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[1] The test is performed in a constant temperature bath to ensure the liquid is at the specified temperature.[27]

Vapor Pressure Determination (OECD 104)

Vapor pressure can be determined using several methods, including the dynamic method, static method, or the isoteniscope method.[15][28][29] The dynamic method involves measuring the boiling point of the substance at different pressures. The static method directly measures the pressure exerted by the vapor in equilibrium with the liquid in a closed system at a constant temperature.[15]

Refractive Index Measurement (ASTM D1218)

The refractive index is measured using a refractometer.[13][30][31] A small drop of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured.[32] The instrument is calibrated using a standard of known refractive index.[32]

Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester.[7][8][33] The sample is heated at a controlled rate in a closed cup.[34] An ignition source is periodically introduced into the vapor space above the liquid.[7][9] The flash point is the lowest temperature at which the vapors of the liquid ignite to produce a flash.[8][9]

Water Solubility (OECD 105)

The water solubility of a substance is determined by establishing a saturated solution of the substance in water at a specific temperature.[2][14][35] The flask method involves stirring an excess of the substance in water for a prolonged period to reach equilibrium.[36] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved substance.[14]

Hydrolysis as a Function of pH (OECD 111)

The rate of hydrolysis is determined by dissolving the substance in aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubating them at a constant temperature in the dark.[3][11][17][37] The concentration of the test substance is measured at various time intervals to determine the rate of its degradation due to hydrolysis.[38]

Logical Relationship of Properties

The physical and chemical properties of this compound are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ppapco.ir [ppapco.ir]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. petrolube.com [petrolube.com]

- 10. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. filab.fr [filab.fr]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. ASTM D445 - eralytics [eralytics.com]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. standards.iteh.ai [standards.iteh.ai]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. scribd.com [scribd.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

- 23. laboratuar.com [laboratuar.com]

- 24. store.astm.org [store.astm.org]

- 25. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 26. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 27. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. store.astm.org [store.astm.org]

- 31. standards.iteh.ai [standards.iteh.ai]

- 32. scribd.com [scribd.com]

- 33. store.astm.org [store.astm.org]

- 34. nazhco.com [nazhco.com]

- 35. oecd.org [oecd.org]

- 36. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 37. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 38. oecd.org [oecd.org]

Navigating the Spectral Landscape of Decamethylpentasiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis and interpretation of decamethylpentasiloxane. It addresses the common ambiguity between the linear and cyclic forms of this compound, presents available spectral data, details experimental protocols, and illustrates key structural and procedural concepts through diagrams.

Introduction: The Two Faces of this compound

The term "this compound" can refer to two distinct chemical structures: a linear chain and a cyclic compound. It is crucial to distinguish between these two as their spectral properties will differ.

-

Linear this compound: A straight-chain polysiloxane with the chemical formula C₁₀H₃₀O₄Si₅.

-

Decamethylcyclopentasiloxane (B1670010) (D5): A cyclic polysiloxane with the chemical formula C₁₀H₃₀O₅Si₅.[1][2] This form is a common ingredient in cosmetics and personal care products.[1]

Due to its prevalence in commercial applications and public databases, more spectral data is readily available for the cyclic form. This guide will focus on the NMR analysis of decamethylcyclopentasiloxane and provide general principles applicable to the linear form, noting where differences in their spectra would arise.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for decamethylcyclopentasiloxane. Due to the high symmetry of the molecule, all methyl groups are chemically equivalent, resulting in a single peak in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectral Data for Decamethylcyclopentasiloxane

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Si-CH ₃ | ~0.1 | Singlet | 30H |

Table 2: ¹³C NMR Spectral Data for Decamethylcyclopentasiloxane

| Carbon | Chemical Shift (δ) ppm |

| Si-C H₃ | ~1.5 |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

For linear this compound , one would expect to see distinct signals for the terminal trimethylsilyl (B98337) (-Si(CH₃)₃) groups and the internal dimethylsiloxane (-O-Si(CH₃)₂-O-) units due to their different chemical environments. The terminal methyl protons would likely appear at a slightly different chemical shift than the internal methyl protons. Similarly, two distinct signals would be expected in the ¹³C NMR spectrum. However, precise, publicly available experimental data for the linear form is limited.

Experimental Protocols for NMR Analysis

The following provides a general methodology for the NMR analysis of this compound and other polysiloxanes.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3] For silicone oils, a 1:1 dilution with the deuterated solvent may be appropriate.[4]

-

Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common choice for polysiloxanes.[4][5]

-

Procedure:

-

Weigh the desired amount of this compound into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[6]

-

-

Internal Standard: Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in organic solvents.[3][7]

NMR Spectrometer Parameters

The following are typical starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument and sample.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-10 seconds. For quantitative analysis of polysiloxanes, longer relaxation delays may be necessary.

-

Visualizing Structure and Workflow

Molecular Structures

The chemical equivalence of the methyl groups in decamethylcyclopentasiloxane is a direct result of its symmetrical structure. In contrast, linear this compound has two distinct methyl environments.

Caption: Molecular structures of cyclic and linear this compound.

Experimental Workflow

The process of NMR spectral analysis follows a logical sequence from sample preparation to final data interpretation.

Caption: General workflow for NMR spectral analysis.

Conclusion

The NMR spectral analysis of this compound is straightforward, particularly for the common cyclic form, which exhibits a simple spectrum due to its high symmetry. A clear understanding of the distinction between the linear and cyclic isomers is paramount for accurate interpretation. By following standardized experimental protocols for sample preparation and data acquisition, researchers can reliably obtain high-quality NMR spectra to confirm the identity and purity of this compound in various scientific and industrial applications. Further investigation into the specific NMR characteristics of the linear isomer would be a valuable contribution to the field.

References

- 1. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Molecular weight determination of silicone oils via 29Si on Spinsolve NMR systems - Magritek [magritek.com]

- 5. US6436715B1 - Method for determining silicone concentrations - Google Patents [patents.google.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

Characterization of Decamethylpentasiloxane using GC-MS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of decamethylpentasiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). It details the experimental protocols, data interpretation, and visualization of key processes involved in the analysis of this common siloxane. This guide addresses both the linear (L5) and cyclic (D5) forms of this compound, as they are frequently analyzed concurrently.

Introduction to this compound and its Analysis

This compound is an organosilicon compound that exists in both a linear form (L5) and a cyclic form, decamethylcyclopentasiloxane (B1670010) (D5).[1][2] These compounds are widely used in a variety of industrial and consumer products, including cosmetics, personal care items, and as additives in industrial processes.[1][3] Consequently, their presence and quantification in environmental and biological samples are of significant interest. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of these siloxanes due to its high sensitivity and specificity.[4][5]

Experimental Protocol for GC-MS Analysis

A generalized yet detailed protocol for the analysis of this compound by GC-MS is outlined below. This protocol is a synthesis of methodologies reported in various studies.[6][7]

2.1. Sample Preparation

The sample preparation method depends on the matrix. For liquid samples such as water, solid-phase microextraction (SPME) is a common technique.[6] For more complex matrices like personal care products or sludge, solvent extraction is typically employed.[1][8]

-

Solid-Phase Microextraction (SPME) for Aqueous Samples:

-

Select an appropriate SPME fiber, such as divinylbenzene/polydimethylsiloxane.[6]

-

Place a known volume of the aqueous sample in a headspace vial.

-

Expose the SPME fiber to the headspace of the sample for a defined period at a controlled temperature to allow for the adsorption of volatile and semi-volatile compounds, including siloxanes.

-

Retract the fiber and introduce it into the GC injector for thermal desorption.

-

-

Solvent Extraction for Complex Matrices:

-

Weigh a precise amount of the sample into a glass vial.[1]

-

Add a suitable organic solvent, such as acetone (B3395972) or hexane.[1] An internal standard may be added at this stage for quantification.[1]

-

Vortex the mixture to ensure thorough extraction of the siloxanes into the solvent.

-

Allow the phases to separate.

-

Collect the organic supernatant for GC-MS analysis.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following table summarizes typical GC-MS instrument parameters for the analysis of this compound.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | DB-5MS, HP-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[6][7] |

| Injector Temperature | 220°C - 320°C[6][7] |

| Injection Mode | Splitless or split (e.g., 50:1)[6][7] |

| Carrier Gas | Helium (99.999% purity)[6] |

| Flow Rate | 1.0 mL/min (constant flow)[6][7] |

| Oven Temperature Program | Initial temperature of 35°C - 50°C (held for 1-2 min), ramped at 10°C/min - 20°C/min to 240°C - 320°C (held for 5 min or more)[6][7] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[6] |

| Electron Energy | 70 eV[6] |

| Ion Source Temperature | 230°C - 280°C[7] |

| Transfer Line Temperature | 280°C[6] |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)[6] |

| Mass Range | m/z 35 - 550 or higher[7] |

Data Presentation: Mass Spectral Characterization

The mass spectrum of this compound is characterized by a series of specific fragment ions. The molecular ion peak is often weak or absent in electron ionization mass spectrometry. The table below summarizes the prominent mass-to-charge ratios (m/z) for both the linear (L5) and cyclic (D5) forms.

| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| This compound (Linear, L5) | 354.77 | 281, 267, 177[9] |

| Decamethylcyclopentasiloxane (Cyclic, D5) | 370.77 | 355, 281, 267, 207, 147, 73[10][11] |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS workflow for this compound analysis.

4.2. Fragmentation Pathway of Decamethylcyclopentasiloxane (D5)

The fragmentation of D5 in the mass spectrometer's ion source leads to a characteristic pattern of fragment ions. The diagram below illustrates a plausible fragmentation pathway.

Caption: Proposed fragmentation of Decamethylcyclopentasiloxane (D5).

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]

- 3. doria.fi [doria.fi]

- 4. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificspectator.com [scientificspectator.com]

- 6. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 7. jeol.com [jeol.com]

- 8. Analysis of octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane in wastewater, sludge and river samples by headspace gas chromatography/mass spectrometry [mountainscholar.org]

- 9. 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane | C10H30O4Si5 | CID 6329089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]

Decamethylpentasiloxane: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of decamethylpentasiloxane (D5) in common organic solvents. This compound, a volatile cyclic siloxane, is a critical ingredient in a wide array of pharmaceutical and cosmetic formulations. Its solubility characteristics are paramount for ensuring product stability, efficacy, and sensory attributes. This document offers quantitative solubility data, detailed experimental methodologies, and a logical workflow for solubility determination to support formulation development and research.

Quantitative Solubility of this compound

This compound exhibits broad miscibility with a variety of non-polar and moderately polar organic solvents. Its solubility is a key factor in its function as a carrier, emollient, and solvent in complex formulations. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents. It is important to note that precise quantitative data for the solubility of this compound in many organic solvents is not extensively published in publicly available literature. The information presented here is compiled from various scientific and technical sources.

| Solvent | Chemical Class | Solubility/Miscibility | Temperature (°C) | Notes |

| Ethanol | Alcohol | ≥ 74 mg/mL[1] | Not Specified | Soluble |

| Isopropanol | Alcohol | Soluble[2][3] | Not Specified | Miscible in all proportions is likely. |

| Methanol | Alcohol | Information not available | - | - |

| Acetone | Ketone | Soluble[4] | Not Specified | Miscible in all proportions is likely. |

| Toluene | Aromatic Hydrocarbon | Information not available | - | Expected to be highly miscible based on polarity. |

| n-Hexane | Aliphatic Hydrocarbon | Information not available | - | Expected to be highly miscible based on polarity. |

| Ethyl Acetate | Ester | Soluble[2][3] | Not Specified | Miscible in all proportions is likely. |

| Butyl Acetate | Ester | Soluble[2][3] | Not Specified | Miscible in all proportions is likely. |

| Mineral Oil | Hydrocarbon | Soluble[5] | Not Specified | Miscible in all proportions. |

| Isopropyl Myristate | Ester | Soluble[5] | Not Specified | Miscible in all proportions. |

It is generally understood that this compound has good compatibility with most anhydrous alcohols and a wide range of other cosmetic and industrial solvents.[2][6]

Experimental Protocol for Determining Liquid-Liquid Solubility

The determination of the equilibrium solubility of a liquid in a liquid solvent can be reliably achieved using the shake-flask method. This method involves creating a saturated solution and then measuring the concentration of the solute in the solvent phase. The following is a detailed protocol adapted for determining the solubility of this compound in a given organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvent (analytical grade)

-

Glass flasks or vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Pipettes and syringes

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

Procedure:

-

Preparation of Mixtures:

-

In a series of sealed glass flasks, prepare mixtures of this compound and the chosen organic solvent in varying, known proportions.

-

Ensure that for some mixtures, the volume of this compound exceeds the expected solubility to ensure that a distinct, undissolved phase is present at equilibrium. A preliminary test can help in estimating the approximate solubility.[7]

-

-

Equilibration:

-

Place the sealed flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours.[8][9] The agitation should be vigorous enough to ensure thorough mixing of the two phases.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

If the phases do not separate cleanly by gravity, centrifugation of the samples can be employed to facilitate separation.

-

-

Sampling:

-

Carefully extract an aliquot from the solvent phase (the phase in which the solubility of this compound is being determined). Use a pipette or syringe, ensuring not to disturb the interface or withdraw any of the undissolved this compound phase.

-

To remove any potential micro-droplets of the undissolved phase, pass the collected aliquot through a syringe filter.

-

-

Analysis:

-

Quantify the concentration of this compound in the collected aliquot using a pre-calibrated analytical method, such as GC-FID.

-

Prepare a calibration curve using standard solutions of this compound in the solvent of interest.

-

-

Data Reporting:

-

Express the solubility as a concentration, for example, in grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.

-

The average of at least three independent determinations should be reported.

-

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound in an organic solvent can be visualized as a systematic workflow. This ensures that all critical steps are followed, leading to accurate and reproducible results.

Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DECAMETHYLCYCLOPENTASILOXANE - Ataman Kimya [atamanchemicals.com]

- 3. Cyclopentasiloxane IOTA D5 - IOTA CORPORATION LTD. [iotachem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclopentasiloxane | Decamethylcyclopentasiloxane | Cosmetic Ingredients Guide [ci.guide]

- 6. DECAMETHYLCYCLOPENTASILOXANE (D5) - Ataman Kimya [atamanchemicals.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

Decamethylpentasiloxane: A Comprehensive Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Decamethylpentasiloxane, more accurately known as decamethylcyclopentasiloxane (B1670010) (D5), is a volatile cyclic siloxane that finds extensive application in various industrial and consumer products, including pharmaceuticals and medical devices. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring product quality, safety, and efficacy, particularly for applications involving heat sterilization or elevated processing temperatures. This technical guide provides an in-depth analysis of the thermal behavior of D5, detailing its degradation pathways, the products formed, and the analytical techniques used for its characterization.

Thermal Stability Profile

Decamethylcyclopentasiloxane exhibits high thermal stability, a characteristic feature of siloxane-based materials. However, its stability is significantly influenced by the presence of oxygen and the temperature conditions.

In an inert atmosphere, such as nitrogen or argon, D5 is stable up to high temperatures. The thermal decomposition of polysiloxanes, including cyclic variants like D5, typically occurs at temperatures ranging from 400°C to 650°C.[1] The primary degradation mechanism in the absence of oxygen is a "back-biting" or intramolecular cyclization reaction, which leads to the formation of smaller, volatile cyclic siloxane oligomers.[2][3] The most common of these is the cyclic trimer, hexamethylcyclotrisiloxane (B157284) (D3).[1]

The presence of oxygen significantly lowers the degradation temperature of D5 to around 290°C.[1] Thermo-oxidative degradation is a more complex process involving free radical mechanisms. This leads to the cleavage of both silicon-oxygen and silicon-carbon bonds, resulting in the formation of a different suite of degradation products.

Quantitative Thermal Analysis Data

| Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidizing Atmosphere (e.g., Air) |

| Onset Decomposition Temperature | > 400°C | ~ 290°C |

| Primary Degradation Products | Cyclic siloxane oligomers (D3, D4, etc.) | Carbon monoxide (CO), Water (H₂O), Formaldehyde (CH₂O), Carbon dioxide (CO₂) |

| Residue at High Temperatures | Minimal to no residue | Silica (SiO₂) |

Degradation Mechanisms and Pathways

The degradation of decamethylcyclopentasiloxane proceeds through distinct pathways depending on the atmospheric conditions.

Thermal Degradation in an Inert Atmosphere

In the absence of oxygen, the primary degradation pathway is an intramolecular rearrangement known as the "back-biting" mechanism. This process involves the nucleophilic attack of a backbone oxygen atom onto a silicon atom further down the chain, leading to the cleavage of a silicon-oxygen bond and the formation of a smaller, more volatile cyclic siloxane.

Oxidative Degradation

In the presence of oxygen, the degradation of D5 is initiated by the abstraction of a hydrogen atom from a methyl group by a radical species, often a hydroxyl radical (•OH) in atmospheric conditions. This initiates a free-radical chain reaction leading to the formation of various oxygenated products.

Experimental Protocols for Degradation Analysis

The thermal stability and degradation products of decamethylcyclopentasiloxane are typically investigated using thermogravimetric analysis (TGA) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of degradation and the temperature ranges of different decomposition steps.

Experimental Protocol:

-

Sample Preparation: A small amount of decamethylcyclopentasiloxane (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidizing atmosphere) is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of degradation, the temperatures of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of weight loss at each stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Preparation: A small amount of decamethylcyclopentasiloxane (typically in the microgram range) is placed in a pyrolysis sample tube.

-

Pyrolysis: The sample is introduced into a pre-heated pyrolyzer at a specific temperature (e.g., 600-800°C) for a short duration.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (e.g., helium) into a GC column (e.g., a capillary column with a non-polar stationary phase like 5% phenyl methylpolysiloxane). The GC oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the different components of the pyrolysate.

-

Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each compound by comparison with a spectral library.

Summary

Decamethylcyclopentasiloxane is a thermally stable compound, particularly in the absence of oxygen. Its degradation profile is well-characterized, with distinct pathways and products depending on the atmospheric conditions. In inert environments, it primarily decomposes at high temperatures to form smaller cyclic siloxanes via a "back-biting" mechanism. In the presence of oxygen, its degradation occurs at lower temperatures and proceeds through a free-radical mechanism to yield a variety of oxygenated products. The analytical techniques of TGA and Py-GC-MS are essential tools for quantitatively and qualitatively assessing the thermal stability and degradation of D5, providing critical data for its safe and effective use in research, development, and manufacturing.

References

An In-depth Technical Guide to the Molecular Structure of Decamethylcyclopentasiloxane

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of decamethylcyclopentasiloxane (B1670010) (D5). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this organosilicon compound.

Introduction to Decamethylcyclopentasiloxane (D5)

Decamethylcyclopentasiloxane, commonly known as D5, is a cyclic organosilicon compound with the chemical formula [(CH₃)₂SiO]₅.[1] It belongs to a class of materials called cyclomethicones, which are cyclic dimethyl siloxanes.[2][3] D5 is a colorless, odorless, and slightly volatile liquid characterized by low viscosity, high volatility, and a non-greasy feel.[1][2] These properties make it a valuable ingredient in a wide range of industrial and consumer products, including cosmetics, personal care items like deodorants and hair sprays, lubricants, and as an intermediate in the production of silicone polymers.[4][5][6] Its chemical inertness and thermal stability also contribute to its widespread use.[2]

Molecular Structure and Properties

The core of the D5 molecule is a five-membered ring composed of alternating silicon and oxygen atoms (a siloxane backbone). Each silicon atom is also bonded to two methyl (-CH₃) groups.[2]

2.1 Chemical Composition and Bonding

The structure consists of a repeating dimethylsiloxane monomer unit, (CH₃)₂SiO. The Si-O bonds that form the backbone of the ring are polar and possess a partial double-bond character, contributing to the flexibility and thermal stability of the siloxane chain.[7] The Si-C bonds are less polar and stable. The molecule's overall structure is non-polar due to the symmetrical arrangement of the methyl groups, which encase the siloxane ring.

2.2 Physicochemical and Structural Data

The key physicochemical properties and structural parameters of D5 are summarized in the tables below.

Table 1: Physicochemical Properties of Decamethylcyclopentasiloxane (D5)

| Property | Value | References |

|---|---|---|

| CAS Number | 541-02-6 | [8][9] |

| Molecular Formula | C₁₀H₃₀O₅Si₅ | [8][9] |

| Molecular Weight | 370.77 g/mol | [8][9] |

| Appearance | Colorless, odorless volatile liquid | [1][9] |

| Density | 0.9593 g/cm³ (at 20°C) | [3][9] |

| Melting Point | -38 °C | [3][9] |

| Boiling Point | 210 °C (at 760 mmHg) | [3][9] |

| Vapor Pressure | 0.2 mmHg (at 25°C) | [3] |

| Water Solubility | 17 ppb (0.017 mg/L) (at 25°C) | [3][9] |

| Log Kₒw | 8.06 | [3] |

| Refractive Index | 1.3982 (at 20°C) |[9] |

Table 2: General Structural Parameters of Siloxanes

| Parameter | Typical Value | References |

|---|---|---|

| Si-O Bond Length | ~1.64 Å | [7] |

| Si-C Bond Length | ~1.87 Å | [10][11] |

| Si-O-Si Bond Angle | 145-160° |[7] |

Note: Si-C bond length is based on data from related tetramethylsilane (B1202638) and dimethylsilane (B7800572) compounds.

Caption: Hierarchical structure of Decamethylcyclopentasiloxane (D5).

Experimental Protocols

3.1 Synthesis of Decamethylcyclopentasiloxane

A primary commercial method for synthesizing D5 involves the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂).[1]

Protocol 1: Hydrolysis of Dimethyldichlorosilane

-

Reaction: Dimethyldichlorosilane is reacted with water. This hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups, forming the unstable intermediate dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂).

-

Condensation: The silanediol (B1258837) molecules readily undergo intermolecular condensation, eliminating water to form a mixture of linear and cyclic polydimethylsiloxanes.[1]

-

Equilibration: To maximize the yield of the desired cyclic species (D4 and D5), the mixture is heated in the presence of a strong base catalyst, such as potassium hydroxide (B78521) (KOH). This process, known as equilibration, cleaves and reforms siloxane bonds, driving the equilibrium towards the more volatile cyclic compounds.[1]

-

Purification: The volatile cyclic siloxanes, including D5, are then separated and purified from the mixture by fractional distillation.[1]

3.2 Structural Characterization Methods

The molecular structure of D5 is confirmed using a variety of analytical techniques.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis GC-MS is a standard method for identifying and quantifying D5.

-

Sample Preparation: The sample containing D5 is diluted in an appropriate solvent (e.g., hexane (B92381) or cyclopentyl methyl ether).[12]

-

Gas Chromatography: The diluted sample is injected into a gas chromatograph. The components are separated based on their boiling points and interactions with the capillary column (a non-polar column is typically used). D5, being volatile, elutes from the column at a characteristic retention time.

-

Mass Spectrometry: As D5 elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, producing a characteristic mass spectrum.[13]

Table 3: Key Electron Ionization MS Fragments for D5

| m/z | Proposed Fragment Ion | Description | References |

|---|---|---|---|

| 355 | [C₉H₂₇O₅Si₅]⁺ | [M-CH₃]⁺ (Loss of one methyl group) | [14] |

| 267 | [C₇H₂₁O₄Si₄]⁺ | Loss of (CH₃)₃SiOH from [M-CH₃]⁺ | [14] |

| 207 | [C₅H₁₅O₃Si₃]⁺ | Cyclic or linear siloxane fragment | [15] |

| 73 | [C₃H₉Si]⁺ | [(CH₃)₃Si]⁺ (Trimethylsilyl ion) |[14] |

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and silicon (²⁹Si) atoms in the molecule.

-

Sample Preparation: A sample of purified D5 is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition:

-

¹H NMR: A proton NMR spectrum will show a single, sharp singlet peak. This is because all 30 methyl protons are chemically equivalent due to the high symmetry of the molecule and the rapid conformational changes of the ring at room temperature.[16]

-

¹³C NMR: A carbon-13 NMR spectrum will similarly show a single peak corresponding to the 10 equivalent methyl carbons.

-

²⁹Si NMR: A silicon-29 (B1244352) NMR spectrum will display a single resonance, confirming the presence of only one type of silicon environment in the cyclic structure.[3]

-

Caption: Experimental workflow for the synthesis and analysis of D5.

Conclusion

The molecular structure of decamethylcyclopentasiloxane is defined by its stable yet flexible five-unit siloxane ring, symmetrically substituted with methyl groups. This unique cyclic structure is responsible for its distinct physicochemical properties, such as high volatility and low surface tension, which are critical for its applications in scientific research and various industries. The synthesis via hydrolysis of dichlorosilanes and subsequent characterization by established techniques like GC-MS and NMR spectroscopy are well-documented, providing robust methods for quality control and further investigation of this compound.

References

- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 2. DECAMETHYLCYCLOPENTASILOXANE (D5) - Ataman Kimya [atamanchemicals.com]

- 3. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. aglayne.com [aglayne.com]

- 6. grandviewresearch.com [grandviewresearch.com]

- 7. Buy Decamethylpentasiloxane-1,9-diol (EVT-3198324) | 7445-36-5 [evitachem.com]

- 8. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]

- 9. Decamethylcyclopentasiloxane [drugfuture.com]

- 10. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 11. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]

- 12. Decamethylcyclopentasiloxane synthesis - chemicalbook [chemicalbook.com]

- 13. Cyclopentasiloxane, decamethyl- [webbook.nist.gov]

- 14. Decamethylcyclopentasiloxane(541-02-6) MS [m.chemicalbook.com]

- 15. Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00161F [pubs.rsc.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Hydrolysis of Decamethylpentasiloxane (D5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of decamethylpentasiloxane (D5), a cyclic volatile methylsiloxane (cVMS) extensively used in cosmetic and personal care products, as well as in industrial applications such as a dry cleaning solvent.[1] Understanding the hydrolysis rate and the resulting byproducts is critical for assessing its environmental fate, persistence, and potential toxicological impact.

Hydrolysis Rate of this compound (D5)

The hydrolysis of D5 is a key degradation pathway in aqueous environments. The rate of this reaction is significantly influenced by pH. The hydrolysis process involves the cleavage of the siloxane (Si-O-Si) bonds by water, leading to the opening of the cyclic structure.

Quantitative Data on D5 Hydrolysis Half-Life

The rate of D5 hydrolysis varies substantially with pH, being more rapid in acidic and alkaline conditions compared to neutral pH.[2] The table below summarizes the reported half-lives of D5 at 25°C in aqueous solutions of different pH values.

| pH | Half-Life (hours) | Temperature (°C) | Reference |

| 4 | 9.3 | 25 | [2] |

| 5.5 | 351 | 25 | [2] |

| 7 | 1590 | 25 | [2] |

| 8 | 214 | 25 | [2] |

| 9 | 31.6 | 25 | [2] |

At a lower temperature of 12°C and pH 7, the hydrolysis half-life is estimated to be around 315 days.[3][4] In soil, D5 can also undergo abiotic degradation, with reported half-lives ranging from 0.11 to 12.5 days, likely through catalyzed hydrolysis.[2]

Byproducts of this compound (D5) Hydrolysis

The primary and initial byproduct of D5 hydrolysis is the ring-opening of the cyclic structure to form linear siloxanols.

-

Dimethylsilanediol (B41321) (DMSD): The principal degradation product is believed to be dimethylsilanediol ((CH₃)₂Si(OH)₂).[4] This is formed through the cleavage of a siloxane bond within the D5 ring and the subsequent addition of water molecules.

The hydrolysis reaction can be represented as: [(CH₃)₂SiO]₅ + 5H₂O → 5(CH₃)₂Si(OH)₂

-

Further Condensation and Degradation: Dimethylsilanediol is not stable and can undergo further condensation reactions to form shorter-chain linear and cyclic siloxanes.[5] These reactions involve the elimination of water and the formation of new siloxane bonds. Ultimately, under certain conditions, these organosilicon compounds can further degrade to inorganic silica (B1680970) (silicic acid) and carbon dioxide.[4][6]

Experimental Protocols for Studying D5 Hydrolysis

The study of D5 hydrolysis typically involves incubating the compound in aqueous solutions of varying pH and temperature, followed by the analysis of the remaining D5 concentration over time.

A. General Experimental Setup

A common methodology for assessing hydrolysis involves:

-

Preparation of Test Solutions: Buffered aqueous solutions are prepared at specific pH values (e.g., 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

-

Introduction of D5: A known concentration of D5 is introduced into the test solutions. Due to its low water solubility, a co-solvent or a carrier solvent may be used and evaporated, or the mixture is vigorously stirred to create a dispersion.

-

Incubation: The test systems are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling: Aliquots of the test solution are withdrawn at predetermined time intervals.

-

Extraction: The remaining D5 is extracted from the aqueous sample using an organic solvent (e.g., chloroform (B151607) or hexane).

-

Analysis: The concentration of D5 in the extracts is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[7]

B. Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying D5 and its volatile byproducts. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification and quantification.[7]

-

High-Pressure Size-Exclusion Chromatography (HP-SEC): Useful for analyzing higher molecular weight siloxanes and their oligomeric degradation products.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to provide detailed structural information on hydrolysis intermediates and products.[9]

Visualizations

A. D5 Hydrolysis Pathway

Caption: A diagram illustrating the hydrolysis pathway of this compound (D5).

B. Experimental Workflow for D5 Hydrolysis Study

Caption: A typical experimental workflow for studying the hydrolysis of D5.

References

- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]

- 2. Decamethylcyclopentasiloxane | C10H30O5Si5 | CID 10913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. aces.su.se [aces.su.se]

- 5. scientificspectator.com [scientificspectator.com]

- 6. researchgate.net [researchgate.net]

- 7. New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study [mdpi.com]

- 8. doria.fi [doria.fi]